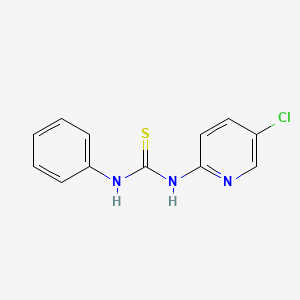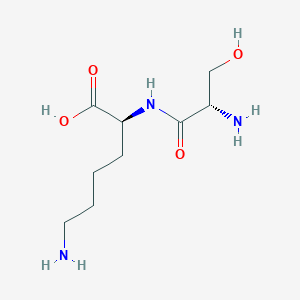
L-Seryl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-lysine: is a dipeptide composed of the amino acids L-serine and L-lysine. It is formed by a peptide bond between the carboxyl group of L-serine and the amino group of L-lysine.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Seryl-L-lysine can be synthesized through a peptide coupling reaction. This involves the activation of the carboxyl group of L-serine and subsequent reaction with the amino group of L-lysine. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Corynebacterium glutamicum is a commonly used microorganism for the production of amino acids, including L-lysine. The fermentation process can be optimized by adjusting parameters such as pH, temperature, and nutrient availability to maximize yield .
Chemical Reactions Analysis
Types of Reactions: L-Seryl-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group of L-lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Regeneration of the original hydroxyl group.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
L-Seryl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neuroprotection and as a precursor for bioactive compounds.
Industry: Utilized in the production of food additives, pharmaceuticals, and cosmetics due to its biocompatibility and functional properties
Mechanism of Action
The mechanism of action of L-Seryl-L-lysine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as seryl-tRNA synthetase and lysyl-tRNA synthetase, playing a role in protein synthesis.
Pathways Involved: It is involved in the biosynthesis of proteins and peptides, acting as a substrate for enzymatic reactions that incorporate amino acids into growing peptide chains
Comparison with Similar Compounds
L-Seryl-L-lysine can be compared with other similar dipeptides such as:
L-Seryl-L-proline: Another dipeptide with different functional properties and applications.
L-Seryl-L-alanine: Known for its role in protein structure and stability.
L-Seryl-L-threonine: Involved in various metabolic pathways and has distinct biochemical properties.
Uniqueness: this compound is unique due to its specific combination of L-serine and L-lysine, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its involvement in protein synthesis make it a valuable compound for research and industrial applications .
Properties
CAS No. |
22677-61-8 |
|---|---|
Molecular Formula |
C9H19N3O4 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H19N3O4/c10-4-2-1-3-7(9(15)16)12-8(14)6(11)5-13/h6-7,13H,1-5,10-11H2,(H,12,14)(H,15,16)/t6-,7-/m0/s1 |
InChI Key |
SBMNPABNWKXNBJ-BQBZGAKWSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CO)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


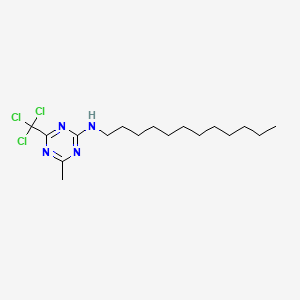

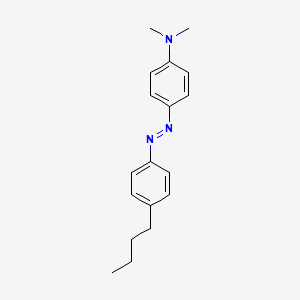
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
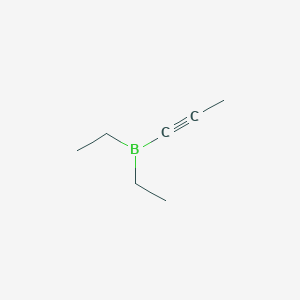

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)

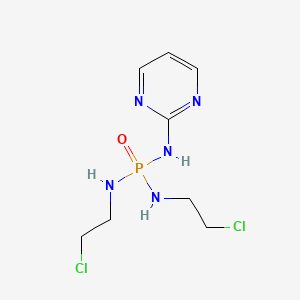
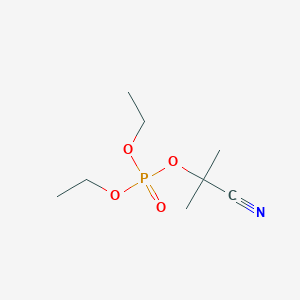
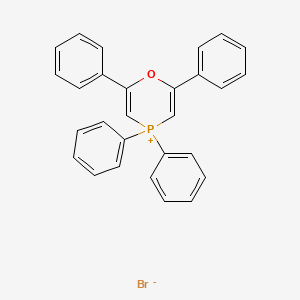
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
